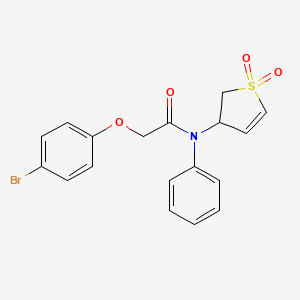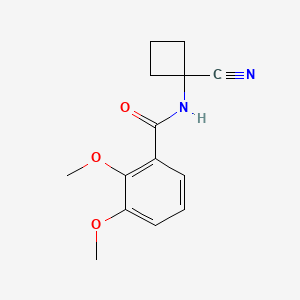
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. BPTA is a member of the class of compounds known as phenylacetamides and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. Specifically, 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a key role in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of HMG-CoA reductase activity, as mentioned above. Additionally, 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide has been shown to reduce the levels of certain inflammatory markers in the blood and to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a potentially useful compound for in vitro and in vivo studies. However, one limitation is that the compound's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide. One area of interest is the compound's potential as a therapeutic agent for the treatment of diseases such as hypercholesterolemia and inflammation. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesis Methods
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide in the presence of a catalyst. The resulting product can be purified using standard techniques, such as recrystallization or column chromatography.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of interest has been the compound's mechanism of action, which is thought to involve the inhibition of certain enzymes involved in cellular metabolism.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c19-14-6-8-17(9-7-14)24-12-18(21)20(15-4-2-1-3-5-15)16-10-11-25(22,23)13-16/h1-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJTDXMXBXXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide](/img/structure/B2845703.png)
![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)




![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)



![5-Ethyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2845724.png)

